molecular formula C13H20N2O4S B5345680 2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide

Cat. No.: B5345680
M. Wt: 300.38 g/mol
InChI Key: UAHRNUNDEJRPLB-UHFFFAOYSA-N
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Description

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a sulfonylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonylamino derivatives.

Scientific Research Applications

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(4-ethoxy-3-methylphenyl)sulfonyl]glycinamide
  • 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide is unique due to its specific structural features, such as the combination of an ethoxy group, a methyl group, and a sulfonylamino group attached to a phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-5-19-12-7-6-11(8-9(12)2)20(17,18)15-10(3)13(16)14-4/h6-8,10,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRNUNDEJRPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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